1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetralin compound that serves as a key intermediate in the synthesis of Sertraline hydrochloride, a medication primarily used as an antidepressant []. It is a chiral molecule, existing as cis and trans isomers, with the cis-(1S,4S) enantiomer being the pharmacologically active form in Sertraline [].
The synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a multi-step process. A key intermediate in this process is N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, also known as Sertraline imine [].
One method involves a condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone (Sertraline tetralone) and monomethylamine in ethanol []. This reaction forms the Sertraline imine without the need for traditional dehydrating agents. The low solubility of the imine in ethanol drives the equilibrium towards imine formation [].
Following the formation of the imine, a catalytic reduction is performed using a Pd/CaCO3 catalyst in ethanol []. This step is highly selective and leads to the formation of the racemic cis isomer of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Resolution of the racemate can then be achieved using d-(−)-mandelic acid to isolate the desired (1S-cis) enantiomer [].
Another synthesis approach utilizes (1R)-7-bromo-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine as a starting material in a stereoselective seven-step sequence []. This method involves the formation of a 7-bromo precursor, which is then reduced with tritium to obtain the desired 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with high radiochemical purity and specific activity [].
The primary chemical reaction involving 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride discussed in the papers is its formation via the reduction of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline imine) []. This reaction is typically catalyzed by Pd/CaCO3 in ethanol and shows high selectivity for the desired cis isomer [].
Another method involves the reduction of a 7-bromo precursor using tritium []. This method yields a product with high radiochemical purity, making it suitable for applications requiring radiolabeling [].
Furthermore, the conversion of the trans isomer of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalene amine into the cis isomer has been achieved through interaction with a strong base like potassium tert-butoxide in an inert polar organic solvent []. This method utilizes the equilibrium between the cis and trans isomers to achieve a desired ratio of the two forms [].
The primary application of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, as highlighted in the provided papers, is its role as a key intermediate in the synthesis of Sertraline hydrochloride [, ]. Its stereochemistry plays a crucial role in the pharmacological activity of Sertraline, emphasizing the importance of controlling its synthesis to obtain the desired isomer [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: